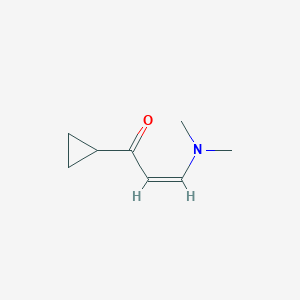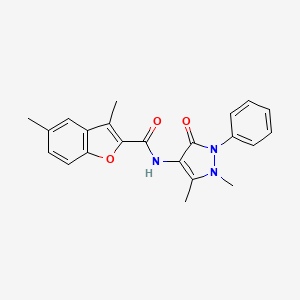
1-cyclopropyl-3-(dimethylamino)-2-propen-1-one
Übersicht
Beschreibung
1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has demonstrated promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and ovarian cancer.
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
"1-cyclopropyl-3-(dimethylamino)-2-propen-1-one" and its analogues have been studied for their potential as antidepressant agents. For instance, Clark et al. (1979) explored a series of analogues for their activity in biochemical and pharmacological animal models of depression. One compound, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, exhibited promising results with minimal anticholinergic side effects, indicating its potential for further evaluation as an antidepressant (Clark et al., 1979).
Solubility and Chemical Properties
The solubility of variants of "1-cyclopropyl-3-(dimethylamino)-2-propen-1-one" in various solvents has been extensively studied. Song et al. (2019) measured the solubility of (2E)-1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one in multiple solvents and found that its solubility increased with temperature. The solubility data were well fitted with several chemical models, providing valuable information for its applications in chemical and pharmaceutical formulations (Song et al., 2019).
Basicity and Hydrogen Bonding
The basicity and intramolecular hydrogen bonding of derivatives of "1-cyclopropyl-3-(dimethylamino)-2-propen-1-one" have been a focus of research. Gattin et al. (2005) conducted a study showing that certain derivatives possess high proton affinities and basicities, which are significantly stabilized by intramolecular hydrogen bonding. This finding is crucial for the development of strong bases and superbases in chemistry (Gattin et al., 2005).
Nonlinear Optical Absorption
Research on the nonlinear optical properties of "1-cyclopropyl-3-(dimethylamino)-2-propen-1-one" derivatives has been conducted to explore their potential in optical device applications. Rahulan et al. (2014) synthesized a novel chalcone derivative and investigated its nonlinear optical properties, revealing its potential use in optical limiters (Rahulan et al., 2014).
Polymerization Catalysis
The compound and its derivatives have also been studied in the context of polymerization catalysis. Flores et al. (1996) synthesized [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes and investigated their catalytic activities in styrene, ethylene, and propylene polymerization, highlighting the importance of Ti−N Lewis acid−base interaction in these processes (Flores et al., 1996).
Eigenschaften
IUPAC Name |
(Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYKNHAWLDLWBM-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-cyano-2-pyridinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4677954.png)

![N-(2-furylmethyl)-2-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4677963.png)
![4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4677975.png)
![3-butoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4677985.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677986.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-benzothiophene-3-carboxamide](/img/structure/B4677997.png)
![2-[(3-methylbutyl)thio]-3-(4-methylphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4678006.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-bromoaniline](/img/structure/B4678007.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4678009.png)
![2-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4678010.png)

